REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([CH:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)=[O:5])C.[OH-].[Na+].C(OCC)(=O)C.C1COCC1>CCO>[C:15]([O:14][C:12]([N:9]1[CH2:10][CH2:11][C:6]([CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23]2)([C:4]([OH:5])=[O:3])[CH2:7][CH2:8]1)=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2,3.4|
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Name
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4-cyclopentyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
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Quantity
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5.4 g
|
Type
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reactant
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Smiles
|
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C1CCCC1
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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CCO
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Name
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solution
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Quantity
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40 mL
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
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ethyl acetate THF
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC.C1CCOC1
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Type
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CUSTOM
|
Details
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The orange solution was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for total of 6 days
|
Duration
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6 d
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Type
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CUSTOM
|
Details
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The ethanol was removed
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Type
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ADDITION
|
Details
|
the reaction mixture was diluted with 100 mL ice water
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Type
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EXTRACTION
|
Details
|
extracted twice with 100 mL diethyl ether
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
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Type
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FILTRATION
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Details
|
was filtered through a membrane
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Type
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FILTRATION
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Details
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filter
|
Type
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CUSTOM
|
Details
|
The aqueous layer from the filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
extracted once with 100 mL ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product (2.54 g, yellow viscous oil) was purified over silica chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient
|
Type
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CUSTOM
|
Details
|
formed from heptane and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
after evaporation of the product
|
Type
|
ADDITION
|
Details
|
containing fractions 1.89 g (38%) of the title compound as off-white solid
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |